molecular formula C12H8ClF3N2O B12621624 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride CAS No. 937795-93-2

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride

Cat. No.: B12621624
CAS No.: 937795-93-2
M. Wt: 288.65 g/mol
InChI Key: WGPXUYCFRNNUQO-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules . This compound is used in various scientific research applications, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with benzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and monitored using analytical techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride is unique due to its specific combination of a pyrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

937795-93-2

Molecular Formula

C12H8ClF3N2O

Molecular Weight

288.65 g/mol

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoyl chloride

InChI

InChI=1S/C12H8ClF3N2O/c1-18-9(6-10(17-18)12(14,15)16)7-4-2-3-5-8(7)11(13)19/h2-6H,1H3

InChI Key

WGPXUYCFRNNUQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)Cl

Origin of Product

United States

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